molecular formula C15H18O4 B4629863 4-butyl-5,7-dimethoxy-2H-chromen-2-one

4-butyl-5,7-dimethoxy-2H-chromen-2-one

Cat. No. B4629863
M. Wt: 262.30 g/mol
InChI Key: XEXZNQLTRGDEAV-UHFFFAOYSA-N
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Description

4-butyl-5,7-dimethoxy-2H-chromen-2-one is a chemical compound belonging to the class of organic compounds known as chromenones. These compounds contain a chromene moiety attached to a ketone group. They are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been explored through various methods, including one-pot synthesis techniques. For instance, the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed by K10 montmorillonite under solvent-free conditions has been reported, showcasing an efficient method for the synthesis of chromen-4-one derivatives (Han et al., 2016). This method benefits from being solvent-free, utilizing recyclable catalysts, and having an easy work-up procedure.

Molecular Structure Analysis

The crystal structure of related compounds, such as 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, has been determined, revealing significant conformational differences and interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of these molecules in solid form (Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in various chemical reactions, including cycloadditions and Friedel-Crafts acylations, leading to the formation of diverse functionalized compounds. For example, the domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping (or oxa-Michael addition)/demethylation reaction sequence has been employed to synthesize 2,3-disubstituted chromen-4-one derivatives (Bam & Chalifoux, 2018).

Scientific Research Applications

  • Synthesis Techniques and Derivatives :

    • Bam and Chalifoux (2018) discuss a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives, highlighting a method that includes 4-butyl-5,7-dimethoxy-2H-chromen-2-one as a potential product (Bam & Chalifoux, 2018).
    • Singh, Nandi, and Samai (2012) developed an efficient route to synthesize functionalized chromen-5-ones, which could potentially include 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Singh, Nandi, & Samai, 2012).
  • Pharmacological Applications :

    • Kenchappa et al. (2017) synthesized coumarin derivatives containing 2H-chromen-2-one for potential use as antioxidant and antihyperglycemic agents. This study suggests possible medical applications of derivatives of 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Kenchappa et al., 2017).
  • Chemical Properties and Analysis :

    • Costa et al. (2008) investigated the condensation of salicylaldehydes and malononitrile, leading to the synthesis of various chromene derivatives, potentially including 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Costa et al., 2008).
    • Fujita et al. (1996) explored the antiferromagnetic exchange interaction in certain chromene derivatives, which could provide insights into the magnetic properties of 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Fujita et al., 1996).
  • Structural Analysis :

    • Watson et al. (1991) conducted structural analysis on a similar compound, providing a basis for understanding the structure of 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Watson et al., 1991).
    • Manolov et al. (2008) studied the crystal structure of a closely related compound, which can offer insights into the crystallographic properties of 4-butyl-5,7-dimethoxy-2H-chromen-2-one (Manolov et al., 2008).

properties

IUPAC Name

4-butyl-5,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-4-5-6-10-7-14(16)19-13-9-11(17-2)8-12(18-3)15(10)13/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXZNQLTRGDEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-5,7-dimethoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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